YS-035 hydrochloride

Overview

Description

YS-035 hydrochloride is a chemical compound known for its role as a calcium channel blocker. It is a derivative of verapamil and has been studied for its ability to inhibit calcium uptake via sodium/calcium exchange in various cell types . The compound is used primarily in research to understand calcium currents in smooth muscle and neuronal electrophysiology .

Mechanism of Action

Target of Action

YS-035 hydrochloride primarily targets calcium ions (Ca2+) in cells . It acts as a Ca2+ antagonist , inhibiting the cellular uptake and mitochondrial efflux of calcium ions . This interaction with calcium ions plays a crucial role in various cellular processes, including muscle contraction and nerve impulse transmission.

Mode of Action

This compound interacts with its targets by inhibiting Ca2+ uptake by muscle cells and the Na+/Ca2+ exchange . The inhibition constant (Ki) for this interaction is 28 µM . By blocking the exchange of sodium and calcium ions, this compound disrupts the balance of these ions in cells, which can lead to changes in cellular function.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial Ca2+ transport pathway . By inhibiting the uptake of calcium ions into the mitochondria, this compound can disrupt the normal functioning of this pathway, leading to downstream effects on cellular energy production and other processes.

Result of Action

The inhibition of Ca2+ uptake and Na+/Ca2+ exchange by this compound leads to a prolongation of cardiac action potentials . This can affect the rhythm and rate of heart contractions, potentially influencing cardiovascular health.

Biochemical Analysis

Biochemical Properties

YS-035 hydrochloride is known to interact with calcium ions, playing a significant role in biochemical reactions . It inhibits the pacemaker current and potassium outward currents, which are crucial for the functioning of cardiac cells . This compound also inhibits the exchange of sodium and calcium ions, with a Ki value of 28 µM .

Cellular Effects

In various types of cells, including muscle cells, brain synaptosomes, and kidney fibroblasts, this compound inhibits calcium uptake . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by blocking the exchange of sodium and calcium ions . This action inhibits calcium uptake by cells and prevents calcium release from mitochondria induced by Ruthenium Red .

Preparation Methods

Synthetic Routes and Reaction Conditions

YS-035 hydrochloride is synthesized through a series of chemical reactions involving the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxyphenylethylamine and 3,4-dimethoxybenzaldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction to form the intermediate compound.

Methylation: The intermediate compound is then methylated to produce the final product, YS-035.

Hydrochloride Formation: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compound.

Purification: The intermediate is purified through crystallization or chromatography.

Final Conversion: The purified intermediate is methylated and then converted to the hydrochloride salt form.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

YS-035 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also be reduced to form different reduced products.

Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidation products may include various carboxylic acids or ketones.

Reduction: Reduction products may include alcohols or amines.

Substitution: Substitution products vary widely based on the substituent introduced.

Scientific Research Applications

YS-035 hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

YS-035 hydrochloride is unique compared to other calcium channel blockers due to its specific structure and mechanism of action. Similar compounds include:

Verapamil: A well-known calcium channel blocker with a similar structure but different pharmacokinetic properties.

Diltiazem: Another calcium channel blocker with distinct therapeutic applications.

Nifedipine: A calcium channel blocker used primarily for its vasodilatory effects.

This compound stands out due to its specific inhibition of sodium/calcium exchange and its unique effects on mitochondrial calcium transport .

Biological Activity

YS-035 hydrochloride, chemically known as N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride, is a compound that has garnered attention for its biological activity, particularly as a calcium (Ca²⁺) antagonist. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

This compound primarily functions as a calcium blocker , inhibiting the influx of calcium ions into cells. This inhibition affects various physiological processes, particularly in cardiac tissues. The compound has been shown to:

- Prolong cardiac action potentials by inhibiting pacemaker current and potassium (K⁺) outward currents .

- Inhibit calcium uptake in muscle cells, brain synaptosomes, and kidney fibroblasts .

- Prevent calcium release from mitochondria , which may contribute to its protective effects against cellular stress .

Biological Activity and Effects

The biological activities of this compound can be summarized in the following table:

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in various medical conditions:

- Cardiovascular Protection : Research indicates that this compound may offer protective benefits in conditions characterized by excessive calcium influx, such as ischemia-reperfusion injury. A study demonstrated that administration of YS-035 significantly reduced myocardial injury markers in animal models subjected to ischemic conditions .

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound against excitotoxicity in neuronal cultures. The results suggested that the compound effectively reduced cell death induced by excessive glutamate exposure, likely due to its ability to modulate calcium dynamics within neurons .

- Kidney Function Preservation : In renal studies, this compound showed promise in mitigating renal tubular injury caused by high calcium levels. The compound's ability to inhibit calcium uptake in kidney fibroblasts was associated with improved renal function parameters in experimental models .

Properties

IUPAC Name |

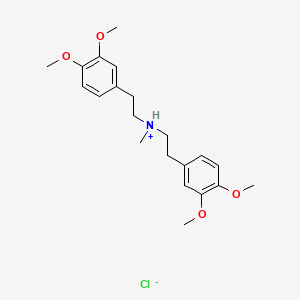

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO4.ClH/c1-22(12-10-16-6-8-18(23-2)20(14-16)25-4)13-11-17-7-9-19(24-3)21(15-17)26-5;/h6-9,14-15H,10-13H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBONEHHSUABAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701008983 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89805-39-0 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.